molecular formula C10H19Cl2O3P B14633992 Dibutyl (2,2-dichloroethenyl)phosphonate CAS No. 54557-46-9

Dibutyl (2,2-dichloroethenyl)phosphonate

Cat. No.: B14633992
CAS No.: 54557-46-9
M. Wt: 289.13 g/mol
InChI Key: RBERZGUKBLVDMW-UHFFFAOYSA-N
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Description

Dibutyl (2,2-dichloroethenyl)phosphonate is a chemical compound with the molecular formula C10H18Cl2O3P It is an organophosphorus compound that contains a phosphonate group bonded to a 2,2-dichloroethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dibutyl phosphite with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The 2,2-dichloroethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl (2,2-dichloroethenyl)phosphonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibutyl (2,2-dichloroethenyl)phosphonate include:

  • Dibutyl phosphite
  • Dibutyl hydrogen phosphite
  • Dibutyl phosphonate

Uniqueness

This compound is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54557-46-9

Molecular Formula

C10H19Cl2O3P

Molecular Weight

289.13 g/mol

IUPAC Name

1-[butoxy(2,2-dichloroethenyl)phosphoryl]oxybutane

InChI

InChI=1S/C10H19Cl2O3P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

RBERZGUKBLVDMW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C=C(Cl)Cl)OCCCC

Origin of Product

United States

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